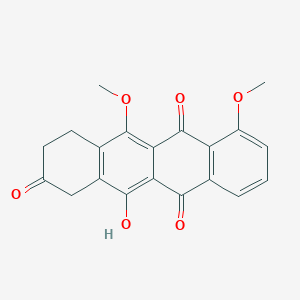![molecular formula C16H20N2O B14377941 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol CAS No. 88318-07-4](/img/structure/B14377941.png)
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol is an organic compound derived from 2-naphthol. It is known for its applications in various fields, particularly in the development of non-linear optical (NLO) materials. This compound is characterized by the presence of a naphthalene ring substituted with a 4-methylpiperazin-1-ylmethyl group, making it a versatile molecule for scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol typically involves a Mannich reaction, which is a three-component condensation reaction. The general procedure includes the following steps :
Reactants: 2-naphthol, N-methylpiperazine, and benzaldehyde are taken in equimolar ratios (1:1:1).
Solvent: Acetonitrile is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature, and the product is obtained through slow evaporation technique.
Crystallization: The resulting compound is crystallized to obtain high-quality single crystals suitable for electro-optic device applications.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: The compound is used in the fabrication of non-linear optical materials for electro-optic devices, photonics, and frequency conversion applications.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol involves its interaction with molecular targets and pathways . The compound exhibits non-linear optical properties due to the presence of conjugated π-electrons and hydrogen bonds between molecules. These interactions lead to efficient molecular nonlinearities, making it suitable for electro-optic applications.
Comparación Con Compuestos Similares
1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol can be compared with other similar compounds, such as :
1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: This compound has a similar piperazine substitution but differs in the aromatic ring structure.
1-[(4-Methylpiperazin-1-yl)methyl]phenylmethanone: This compound also contains a piperazine ring but has a different functional group attached to the aromatic ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct non-linear optical properties and makes it a valuable material for various scientific and industrial applications.
Propiedades
Número CAS |
88318-07-4 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H20N2O/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19/h2-7,19H,8-12H2,1H3 |
Clave InChI |
KMTKDXVCTVEGRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


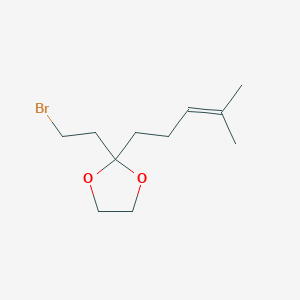

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
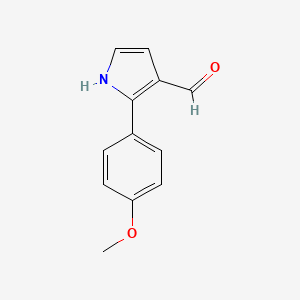
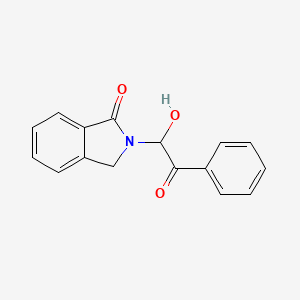
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)


![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
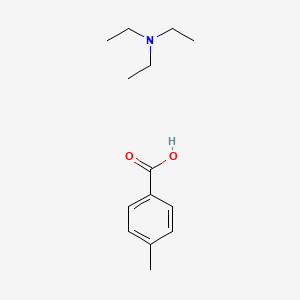
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
